molecular formula C₂₂H₂₂D₄N₂O₄ B1144682 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 CAS No. 1246496-54-7

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4

Cat. No.: B1144682
CAS No.: 1246496-54-7
M. Wt: 386.48
InChI Key:
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Description

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is a synthetic compound characterized by its unique structure, which includes deuterium atoms. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and piperazine.

    Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted into its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with piperazine to form the intermediate 1,4-bis(4-methoxyphenyl)ethyl-2,5-piperazinedione.

    Deuterium Labeling:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl groups in the piperazinedione ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinediol.

    Substitution: Formation of 1,4-bis[(1S)-1-(4-substituted phenyl)ethyl]-2,5-piperazinedione.

Scientific Research Applications

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the development of new materials and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, leading to altered pharmacokinetics and dynamics. The compound may act on various biological pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: The non-deuterated version of the compound.

    1,4-Bis[(1S)-1-(4-hydroxyphenyl)ethyl]-2,5-piperazinedione: A derivative with hydroxyl groups instead of methoxy groups.

    1,4-Bis[(1S)-1-(4-ethoxyphenyl)ethyl]-2,5-piperazinedione: A derivative with ethoxy groups.

Uniqueness

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This labeling makes it particularly valuable in research applications where tracking and quantification of the compound are essential.

Properties

CAS No.

1246496-54-7

Molecular Formula

C₂₂H₂₂D₄N₂O₄

Molecular Weight

386.48

Origin of Product

United States

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